molecular formula C23H20N2O4S B3540405 N,N-dibenzyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

N,N-dibenzyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Cat. No.: B3540405
M. Wt: 420.5 g/mol
InChI Key: LCHRZDVEZNGIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, commonly known as DBA, is a chemical compound that has been widely used in scientific research for its unique properties. DBA is a derivative of benzisothiazolone, a heterocyclic compound that has been extensively studied for its potential therapeutic applications. DBA has shown promising results in various scientific studies, making it a popular choice for researchers in the field of chemistry and biochemistry.

Mechanism of Action

The mechanism of action of DBA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. DBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histone proteins. HDAC inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
DBA has been shown to have various biochemical and physiological effects in vitro and in vivo. DBA has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. DBA has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis B virus. In addition, DBA has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

DBA has several advantages for lab experiments, including its high purity and stability. DBA is also readily available from commercial sources, making it easy to obtain for research purposes. However, the synthesis of DBA is a complex process that requires expertise in organic chemistry, making it a challenging task for researchers. In addition, the biological effects of DBA may vary depending on the cell type and experimental conditions, making it important to carefully design experiments to obtain reliable results.

Future Directions

There are several future directions for research on DBA. One potential direction is to explore the therapeutic potential of DBA in various diseases, including cancer and neurodegenerative disorders. Another direction is to investigate the molecular mechanism of action of DBA, including its interaction with HDACs and other proteins. In addition, future research could focus on developing new derivatives of DBA with improved biological activity and selectivity. Overall, DBA has shown promising results in various scientific studies, making it a valuable tool for researchers in the field of chemistry and biochemistry.

Scientific Research Applications

DBA has been used in various scientific research applications, including drug discovery and development, chemical biology, and biochemistry. DBA has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. DBA has also been used as a tool for studying protein-protein interactions and enzyme inhibition.

Properties

IUPAC Name

N,N-dibenzyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c26-22(17-25-23(27)20-13-7-8-14-21(20)30(25,28)29)24(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHRZDVEZNGIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dibenzyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.